N-[4-(cyclopentyloxy)phenyl]propanamide
Description
N-[4-(cyclopentyloxy)phenyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted at the para position of the phenyl ring with a cyclopentyloxy group. The cyclopentyloxy moiety introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties. For instance, derivatives with similar aryl-propanamide scaffolds are frequently explored as enzyme inhibitors, receptor antagonists, or antiviral agents .
Properties
IUPAC Name |
N-(4-cyclopentyloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-14(16)15-11-7-9-13(10-8-11)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZHEGZIWQKSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Lipophilicity: The cyclopentyloxy group in the target compound confers higher lipophilicity compared to polar groups like sulfonamide (e.g., compound 36 ) or morpholino (e.g., 3-Cyclopentyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}propanamide ). This may enhance membrane permeability but reduce aqueous solubility.
Pharmacological and Biochemical Insights
- Receptor Antagonism: Compounds like 3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide demonstrate nanomolar potency at dopamine D₂ receptors, highlighting the scaffold’s versatility for CNS targets .
- Enzyme Inhibition : Sandoz 58-035’s ACAT1 inhibition underscores the role of propanamide derivatives in lipid metabolism regulation, though the cyclopentyloxy variant’s activity remains unexplored .
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